molecular formula C6H14N2 B042777 2,6-Dimethylpiperazine CAS No. 108-49-6

2,6-Dimethylpiperazine

Cat. No.: B042777
CAS No.: 108-49-6
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperazine is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and sixth positions of the piperazine ring. This compound is known for its strong basicity and hygroscopic nature. It appears as a colorless crystalline solid with a typical ammonia-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the reaction of 1,2-propylene diamine under gas-solid phase catalysis in a stationary bed. The catalyst used in this process typically consists of copper or nickel as the main catalytic active component, along with auxiliary components such as iron, chromium, manganese, molybdenum, and aluminum .

Industrial Production Methods

In industrial settings, this compound is often produced using a one-step synthesis process involving 1,2-propylene diamine. This method is advantageous due to its simplicity, low cost, and minimal pollution. The reaction is carried out under high pressure with a catalyst, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimethylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its strong basicity and ability to form stable salts make it valuable in various chemical and industrial applications .

Biological Activity

2,6-Dimethylpiperazine (DMP) is a cyclic amine that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound serves as a scaffold in various medicinal chemistry applications, particularly in the development of anticancer agents and inhibitors for metabolic enzymes. This article explores the biological activity of DMP, supported by data tables, research findings, and case studies.

This compound has the molecular formula C6_{6}H14_{14}N2_{2} and is characterized by its two methyl groups attached to the piperazine ring at the 2 and 6 positions. Its structure contributes to its pharmacological properties, allowing for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of DMP derivatives against several cancer cell lines. For instance, a study demonstrated that a novel compound containing DMP exhibited potent antiproliferative activity with IC50_{50} values ranging from 0.16 to 0.70 μM across different cancer cell lines including A549 (lung), PC-3 (prostate), HCT116 (colon), MCF-7 (breast), and MDA-MB-231 (breast) .

Table 1: Antiproliferative Activity of DMP Derivatives

CompoundCell LineIC50_{50} (μM)
L7A5490.16
L7PC-30.30
L7HCT1160.51
L7MCF-70.30
L7MDA-MB-2310.70

The mechanism of action involves the induction of apoptosis through mitochondrial membrane potential disruption and G1 phase cell cycle arrest, suggesting that DMP derivatives can effectively target cancer cell proliferation .

Enzyme Inhibition

DMP has also been identified as an allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1), an enzyme implicated in ammonia detoxification in the liver. Inhibitors derived from DMP showed significant potency with IC50_{50} values around 360 nM for certain stereoisomers . This inhibition is particularly relevant in cancer treatment, where CPS1 is often overexpressed in tumor cells.

Table 2: CPS1 Inhibition by DMP Derivatives

CompoundIC50_{50} (nM)
H3B-374360
H3B-61666

This selectivity for CPS1 over other carbamoyl phosphate synthetases indicates potential for reduced side effects in therapeutic applications .

Additional Pharmacological Activities

Beyond anticancer properties, DMP derivatives have shown promise in various other pharmacological contexts:

  • Antibacterial Activity : Some studies suggest that DMP can act as a precursor for synthesizing antibacterial agents, particularly quinolone derivatives .
  • Carbonic Anhydrase Inhibition : Research indicates that DMP derivatives can inhibit carbonic anhydrases, which are important for regulating pH and fluid balance in tissues .

Table 3: Summary of Biological Activities

Activity TypeEffect/Target
AnticancerApoptosis induction
Enzyme InhibitionCPS1 inhibition
AntibacterialPrecursor for antibacterial agents
Carbonic Anhydrase InhibitionpH regulation

Case Studies and Research Findings

A notable case study involved the synthesis of a new DMP derivative that demonstrated significant anticancer activity against multiple cell lines while also exhibiting favorable pharmacokinetic properties. The study utilized molecular docking to predict interactions between the compound and target proteins, providing insights into its mechanism of action .

Furthermore, research into the structural modifications of DMP has revealed that specific substitutions can enhance its biological activity. For example, methylation at different positions on the piperazine ring was shown to retain or even improve inhibitory effects against CPS1 compared to unsubstituted analogs .

Properties

IUPAC Name

2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883302
Record name Piperazine, 2,6-dimethyl-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-49-6
Record name 2,6-Dimethylpiperazine
Source CAS Common Chemistry
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Record name Piperazine, 2,6-dimethyl-
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Record name 2,6-Dimethylpiperazine
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Record name Piperazine, 2,6-dimethyl-
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Record name Piperazine, 2,6-dimethyl-
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Record name 2,6-dimethylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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